molecular formula C18H14N6Na2O6S2 B104688 Disodium 4,4'-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate CAS No. 16386-21-3

Disodium 4,4'-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate

Cat. No.: B104688
CAS No.: 16386-21-3
M. Wt: 520.5 g/mol
InChI Key: DMWRQJGVKMKHJS-UHFFFAOYSA-L
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Description

Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate is a synthetic organic compound with the molecular formula C18H14N6O6S2.2Na. It is known for its complex structure, which includes two azo groups and two sulfonate groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate typically involves the diazotization of 4,6-diamino-1,3-phenylenediamine followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions and amines are typical reagents.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes and pigments, as well as in the formulation of certain types of inks.

Mechanism of Action

The mechanism of action of Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate involves its ability to form stable complexes with various substrates. The azo groups can participate in electron transfer reactions, while the sulfonate groups enhance the solubility of the compound in aqueous environments. These properties make it an effective reagent in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dinaphthalene-1-sulfonate
  • Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate

Uniqueness

Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate is unique due to its specific combination of azo and sulfonate groups, which confer distinct chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it particularly valuable in both research and industrial applications.

Properties

IUPAC Name

disodium;4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O6S2.2Na/c19-15-9-16(20)18(24-22-12-3-7-14(8-4-12)32(28,29)30)10-17(15)23-21-11-1-5-13(6-2-11)31(25,26)27;;/h1-10H,19-20H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWRQJGVKMKHJS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873168
Record name Disodium 4,4'-[(4,6-diamino-1,3-phenylene)bis(diazene-2,1-diyl)]di(benzene-1-sulfonate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16386-21-3
Record name Disodium 4,4'-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016386213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4,4'-[(4,6-diamino-1,3-phenylene)bis(diazene-2,1-diyl)]di(benzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4,4'-[(4,6-diamino-1,3-phenylene)bis(azo)]bis[benzenesulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.743
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Record name DISODIUM 4,4'-((4,6-DIAMINO-1,3-PHENYLENE)DI-2,1-DIAZENEDIYL)DIBENZENESULFONATE
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